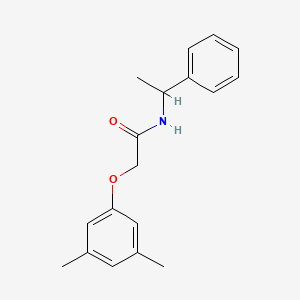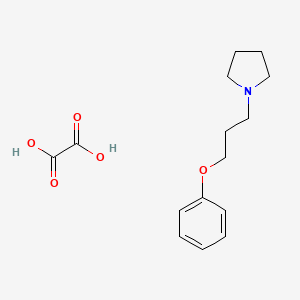
2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide, commonly known as DPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DPA belongs to the class of acetamide compounds and has been studied for its possible applications in the medical field.
Mécanisme D'action
The mechanism of action of DPA is not fully understood. However, it has been suggested that DPA may act by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in cells. DPA has also been shown to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
Studies have shown that DPA can reduce inflammation and pain in animal models. DPA has also been found to protect neuronal cells from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. Additionally, DPA has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DPA is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, one limitation of DPA is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on DPA. One area of interest is the development of DPA-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of DPA's effects on other physiological systems, such as the immune system. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in the medical field.
Méthodes De Synthèse
The synthesis of DPA involves the reaction between 2-(3,5-dimethylphenoxy)acetic acid and 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of DPA as a white crystalline solid.
Applications De Recherche Scientifique
DPA has been studied for its potential applications in the medical field. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. DPA has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-9-14(2)11-17(10-13)21-12-18(20)19-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTGXWMYGNTTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,5-Dimethyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889738.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4889746.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889771.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)

![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
![4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B4889843.png)

![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)